molecular formula C14H27NO5 B1147527 T-Butyl 4-boc-(S)-amino-5-hydroxypentanoate CAS No. 130333-58-3

T-Butyl 4-boc-(S)-amino-5-hydroxypentanoate

Cat. No.: B1147527
CAS No.: 130333-58-3
M. Wt: 289.37
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Description

T-Butyl 4-boc-(S)-amino-5-hydroxypentanoate is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is a derivative of amino acids, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the hydroxyl group is present on the pentanoate chain. This compound is valuable due to its stability and ease of removal of the Boc protecting group under mild acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of T-Butyl 4-boc-(S)-amino-5-hydroxypentanoate typically involves the protection of the amino group of an amino acid derivative using di-tert-butyl dicarbonate. The reaction is carried out in the presence of a base such as triethylamine or sodium bicarbonate in an organic solvent like dichloromethane. The hydroxyl group on the pentanoate chain remains unprotected during this process.

  • Step 1: Protection of the Amino Group

      Reactants: Amino acid derivative, di-tert-butyl dicarbonate, base (triethylamine or sodium bicarbonate)

      Solvent: Dichloromethane

      Conditions: Room temperature, stirring for several hours

  • Step 2: Purification

    • The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to obtain this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but is scaled up using larger reactors and automated systems to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

T-Butyl 4-boc-(S)-amino-5-hydroxypentanoate undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Boc protecting group using strong acids like trifluoroacetic acid.

    Substitution Reactions: The hydroxyl group can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane at room temperature.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

    Oxidation: Pyridinium chlorochromate in dichloromethane.

Major Products

    Deprotection: The free amino acid derivative.

    Substitution: Substituted amino acid derivatives.

    Oxidation: The corresponding ketone or aldehyde derivative.

Scientific Research Applications

T-Butyl 4-boc-(S)-amino-5-hydroxypentanoate is widely used in scientific research, particularly in the synthesis of peptides and other complex organic molecules. Its applications include:

    Chemistry: Used as an intermediate in the synthesis of peptides and other biologically active compounds.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of T-Butyl 4-boc-(S)-amino-5-hydroxypentanoate primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during synthetic transformations and can be removed under mild acidic conditions to reveal the free amino group for further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

    T-Butyl 4-boc-®-amino-5-hydroxypentanoate: The enantiomer of the compound with similar properties but different stereochemistry.

    T-Butyl 4-cbz-(S)-amino-5-hydroxypentanoate: Uses a carbobenzoxy (Cbz) protecting group instead of Boc.

    T-Butyl 4-fmoc-(S)-amino-5-hydroxypentanoate: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.

Uniqueness

T-Butyl 4-boc-(S)-amino-5-hydroxypentanoate is unique due to the stability and ease of removal of the Boc protecting group. The Boc group provides excellent protection during synthetic transformations and can be removed under mild conditions, making it highly versatile in organic synthesis.

Biological Activity

T-Butyl 4-boc-(S)-amino-5-hydroxypentanoate is a compound of increasing interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is a derivative of amino acids, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group. The Boc group is significant for enhancing the compound's stability and solubility, which are critical for biological applications. The synthesis typically involves the reaction of protected amino acids with hydroxypentanoic acid derivatives under controlled conditions to yield the desired compound.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Aminoglycoside Activity : Similar to aminoglycosides, this compound exhibits properties that can suppress nonsense mutations in genes associated with genetic disorders. Research indicates that compounds with structural similarities can enhance translational readthrough, which is crucial for restoring functional protein synthesis in cases of premature stop codons .
  • Oxidative Stress Reduction : Preliminary studies suggest that derivatives of this compound may possess neuroprotective effects by reducing oxidative stress. This is particularly relevant in conditions such as ischemic stroke, where oxidative damage plays a significant role in cell death .
  • Enzyme Inhibition : this compound may also inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like apoptosis and inflammation. The inhibition profiles of similar compounds indicate potential utility in treating neurodegenerative diseases through modulation of cholinesterase activity .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Type IC50 (µM) Mechanism Reference
Translation Readthrough159 ± 13Suppression of nonsense mutations
Neuroprotection (Oxidative Stress)n.d.Reduction of ROS and apoptosis
Cholinesterase Inhibition1.90 ± 0.16Mixed-type reversible inhibition

Case Studies

Several studies have highlighted the efficacy of this compound and its analogs:

  • Genetic Disorders : A study demonstrated that compounds similar to this compound effectively promoted readthrough of stop codons in mammalian cell lines, suggesting potential for treating genetic disorders like Usher syndrome .
  • Neuroprotective Effects : In a model of oxygen-glucose deprivation, derivatives exhibited significant reductions in cell death and oxidative stress markers, indicating their potential as therapeutic agents in stroke management .
  • Cognitive Enhancement : Research into cholinesterase inhibitors has shown that compounds with similar structures can enhance cognitive function by modulating neurotransmitter levels, providing insights into their use in treating Alzheimer's disease .

Properties

IUPAC Name

tert-butyl (4S)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO5/c1-13(2,3)19-11(17)8-7-10(9-16)15-12(18)20-14(4,5)6/h10,16H,7-9H2,1-6H3,(H,15,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVSXRROQRAHHS-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50926685
Record name tert-Butyl 4-{[tert-butoxy(hydroxy)methylidene]amino}-5-hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130333-58-3
Record name tert-Butyl 4-{[tert-butoxy(hydroxy)methylidene]amino}-5-hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cbz-Glu-OtBu 51 is converted to 52 via the methyl ester followed by LiBH4 reduction according to the procedure of Y. Hamada, M. Shibata, T. Sugiura, S. Kato and T. Shioiri, J. Org. Chem.52:1242, 1987 used for the conversion of t-Boc-Glu-OtBu to the corresponding alcohol.
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